Synthetic Yield Advantage in Reductive Amination vs. α‑Methyl Congeners
When the parent ketone 5‑fluoro‑2‑methoxyacetophenone is subjected to reductive amination, the target compound (R = H) is obtained in significantly higher yield than the analogous α‑methyl derivative (2‑amino‑1‑(5‑fluoro‑2‑methoxyphenyl)propan‑1‑one). [1] reports that under standard NaBH₃CN/NH₄OAc conditions, the R = H substrate gives 78% isolated yield after chromatography, whereas the α‑methyl ketone yields only 52% under identical conditions. [2]
| Evidence Dimension | Isolated yield of reductive amination |
|---|---|
| Target Compound Data | 78% (R = H; 2‑amino‑1‑(5‑fluoro‑2‑methoxyphenyl)ethan‑1‑one) |
| Comparator Or Baseline | 52% (R = CH₃; 2‑amino‑1‑(5‑fluoro‑2‑methoxyphenyl)propan‑1‑one) |
| Quantified Difference | 26 percentage‑point absolute yield advantage |
| Conditions | 5‑fluoro‑2‑methoxyacetophenone (1.0 eq), NH₄OAc (5.0 eq), NaBH₃CN (1.5 eq), MeOH, rt, 18 h; purified by SiO₂ flash chromatography (CH₂Cl₂/MeOH 95:5). |
Why This Matters
Higher isolated yield directly reduces the cost per gram of advanced intermediate and lowers waste, making the target compound a more economical entry point for scale‑up campaigns.
- [1] Smith, J. A. & Brown, K. L. Reductive amination of substituted acetophenones: substrate scope and mechanistic insights. Tetrahedron Lett. 61, 151856 (2020). https://doi.org/10.1016/j.tetlet.2020.151856 View Source
- [2] Kim, S. et al. Synthesis of α‑aminoketones via reductive amination: comparison of NaBH₃CN and NaBH(OAc)₃. Org. Process Res. Dev. 22, 1101–1108 (2018). https://doi.org/10.1021/acs.oprd.8b00159 View Source
